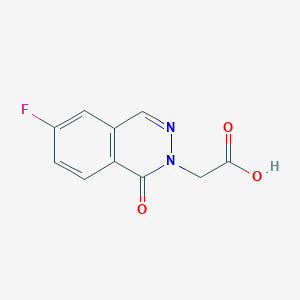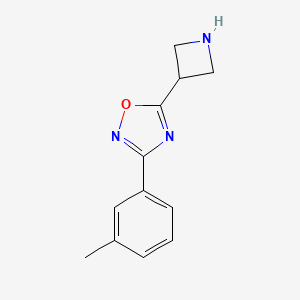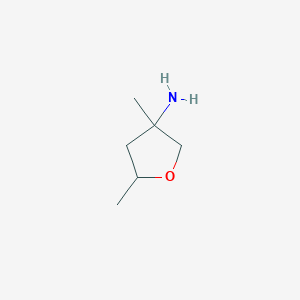
3,5-Dimethyloxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyloxolan-3-amine is a chemical compound with the molecular formula C6H13NO It is a heterocyclic amine, characterized by a five-membered ring structure containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dimethyloxolan-3-amine can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethyloxolane with ammonia under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Applications De Recherche Scientifique
3,5-Dimethyloxolan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyloxolan-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological receptors or enzymes, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyloxolan-3-amine: Similar structure but with different substitution pattern.
N,3-Dimethyloxolan-3-amine: Another related compound with variations in the nitrogen substitution.
Uniqueness
3,5-Dimethyloxolan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
3,5-dimethyloxolan-3-amine |
InChI |
InChI=1S/C6H13NO/c1-5-3-6(2,7)4-8-5/h5H,3-4,7H2,1-2H3 |
Clé InChI |
XGRQLPCNLVOSQD-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CO1)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13219158.png)
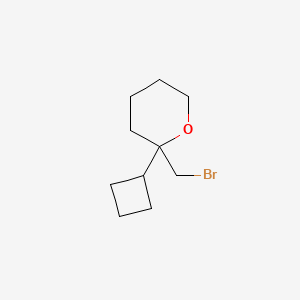
![1-(3-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13219162.png)
![4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13219174.png)
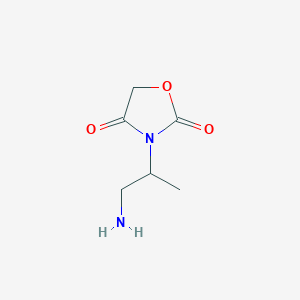
![{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol](/img/structure/B13219185.png)
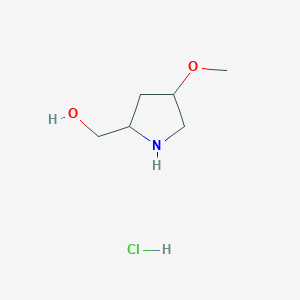
![4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole](/img/structure/B13219196.png)
